molecular formula C32H48O6 B580254 Grandifoliolenone CAS No. 18524-60-2

Grandifoliolenone

Cat. No. B580254
CAS RN: 18524-60-2
M. Wt: 528.73
InChI Key: XDSCBKRFIHUOTA-FKUFITTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandifoliolenone is a natural product found in Toona sinensis and Neobeguea mahafalensis with data available.

Scientific Research Applications

Isolation and Characterization

Grandifoliolenone is a triterpenoid isolated from the seed shells of Neobegueae mahafalensis, a plant belonging to the Meliaceae family. The hexane extract of the seed shells yielded this compound along with other triterpenoids and limonoids (Naidoo et al., 2003). This highlights the potential of this compound as a candidate for further pharmacological and biological studies due to its natural occurrence in medicinal plants.

Hepatoprotective Properties

In research focusing on the hepatoprotective effects of plant extracts, Khaya grandifoliola (Meliaceae) was traditionally used in medicine for treating liver-related diseases. The study investigated the synergistic effect of the active fractions of Khaya grandifoliola and Entada africana on primary rat hepatocytes against paracetamol-induced toxicity. The results indicated that the methylene chloride/methanol fractions of K. grandifoliola were found to be the most hepato-protective, comparable to the standard silymarin. These findings suggest a potential application of this compound in the protection and treatment of liver diseases (Njayou et al., 2016).

Antioxidant and Anti-inflammatory Activities

This compound, along with other limonoids from Khaya grandifoliola, has shown promising in vitro antimalarial activity against Plasmodium falciparum. The study identified that certain limonoids, including this compound, were active with low IC50 values, indicating their potential as antimalarial agents. This activity is significant as it contributes to the understanding of the therapeutic potentials of this compound in treating malaria and other diseases related to oxidative stress and inflammation (Bickii et al., 2000).

properties

CAS RN

18524-60-2

Molecular Formula

C32H48O6

Molecular Weight

528.73

IUPAC Name

[(5R,7R,8R,9R,10R,13S,17S)-17-[(3R,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C32H48O6/c1-18(33)38-26-16-24-28(2,3)25(35)12-14-31(24,7)23-11-13-30(6)20(9-10-22(30)32(23,26)8)19-15-21(34)27(37-17-19)29(4,5)36/h10,12,14,19-21,23-24,26-27,34,36H,9,11,13,15-17H2,1-8H3/t19-,20-,21+,23+,24-,26+,27+,30-,31+,32-/m0/s1

InChI Key

XDSCBKRFIHUOTA-FKUFITTHSA-N

SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(C(OC5)C(C)(C)O)O)C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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